molecular formula C16H16N2O2S B3948476 N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide CAS No. 334506-29-5

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B3948476
CAS No.: 334506-29-5
M. Wt: 300.4 g/mol
InChI Key: OLKUKVJLSQIGNN-UHFFFAOYSA-N
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Description

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a phenyl group and a propanamide side chain

Properties

IUPAC Name

N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-14(20)18-16-17-12-8-11(9-13(19)15(12)21-16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUKVJLSQIGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169367
Record name N-(4,5,6,7-Tetrahydro-7-oxo-5-phenyl-2-benzothiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334506-29-5
Record name N-(4,5,6,7-Tetrahydro-7-oxo-5-phenyl-2-benzothiazolyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334506-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5,6,7-Tetrahydro-7-oxo-5-phenyl-2-benzothiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiazole ring is treated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Formation of the Propanamide Side Chain: The final step involves the introduction of the propanamide side chain through an amide coupling reaction. This can be achieved by reacting the benzothiazole derivative with propanoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    6-Phenylbenzothiazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

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